molecular formula C23H18FN3O2 B2748649 N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-methylbenzamide CAS No. 899969-57-4

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-methylbenzamide

Cat. No. B2748649
M. Wt: 387.414
InChI Key: HBHNECRVRNZCRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, catalysts, and the yield of the reaction.



Molecular Structure Analysis

This involves analyzing the molecular structure of the compound, including its atomic arrangement, bond lengths and angles, and any notable structural features.



Chemical Reactions Analysis

This involves detailing the chemical reactions that the compound can undergo, including its reactivity, possible products, and the conditions under which these reactions occur.



Physical And Chemical Properties Analysis

This involves detailing the physical and chemical properties of the compound, including its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Antibacterial and Antifungal Properties

Research has illustrated the potential of compounds related to N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-methylbenzamide in antimicrobial applications. For instance, derivatives have been synthesized aiming at developing potential antimicrobials, showing activity against various human pathogenic microorganisms, indicating a relationship between functional group variation and biological activity (Saravanan, Alagarsamy, & Prakash, 2015). Additionally, novel fluorine-containing benzamide analogs were developed, demonstrating high tumor uptake and potential for positron emission tomography (PET) imaging of the sigma-2 receptor status of solid tumors, suggesting an application in cancer diagnosis and therapy (Tu et al., 2007).

Anticancer Activity

The quinazoline derivatives have shown promise in anticancer research, with various synthesized compounds being evaluated for their cytotoxicity against different cancer cell lines. For example, a series of 3-(5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl)-2-phenylquinazolin-4(3H)-one derivatives were synthesized and tested, with some compounds demonstrating significant cytotoxicity against colon cancer cell lines, indicating potential as anticancer agents (Deep et al., 2013).

Enzyme Inhibition

The synthesized quinazolinone-based derivatives have also been evaluated for their ability to inhibit various enzymes, including tyrosine kinases like VEGFR-2 and EGFR, which are critical targets in cancer therapy. A new ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate was prepared and demonstrated potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, showcasing its potential as an effective anti-cancer agent (Riadi et al., 2021).

Safety And Hazards

This involves detailing the safety precautions that need to be taken when handling the compound, its toxicity, and any hazards associated with its use.


Future Directions

This involves discussing potential future research directions or applications for the compound, based on its properties and effects.


properties

IUPAC Name

N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O2/c1-14-6-5-7-16(12-14)22(28)26-21-13-17(10-11-19(21)24)27-15(2)25-20-9-4-3-8-18(20)23(27)29/h3-13H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBHNECRVRNZCRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)N3C(=NC4=CC=CC=C4C3=O)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.